

Cis-Nerolidol: A Reference Standard for Analytical Excellence

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Compound of Interest

Compound Name: *cis-Nerolidol*

Cat. No.: B191965

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Nerolidol, a naturally occurring sesquiterpene alcohol found in various plants, is gaining significant attention in the scientific community for its diverse biological activities, including antioxidant, antibacterial, and antitumor properties.^{[1][2][3]} As research into its therapeutic potential intensifies, the need for accurate and reliable quantification of **cis-Nerolidol** in various matrices becomes paramount. This document provides detailed application notes and protocols for the use of **cis-Nerolidol** as a reference standard in analytical chemistry, catering to the needs of researchers, scientists, and professionals in drug development.

Analytical Applications

Cis-Nerolidol serves as a critical reference standard for the development and validation of analytical methods to identify and quantify its presence in complex mixtures such as essential oils, cosmetic formulations, and biological samples.^{[4][5]} Its use is essential for ensuring the accuracy, precision, and comparability of analytical results across different laboratories and studies. The primary analytical techniques employed for the analysis of **cis-Nerolidol** are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).^{[4][6]}

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **cis-Nerolidol**.^[7] Its high sensitivity and specificity make it ideal for detecting and quantifying **cis-Nerolidol** even at low concentrations in complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the separation of non-volatile and thermally labile compounds. Reverse-phase HPLC is commonly used for the analysis of **cis-Nerolidol** and its isomers.^[8]

Quantitative Data Summary

The following tables summarize the quantitative data from validated analytical methods using **cis-Nerolidol** as a reference standard.

Table 1: GC-MS Method Validation Data for Nerolidol Quantification in Mouse Plasma^[4]

Parameter	Result
Linearity Range	0.010–5 µg/mL
Correlation Coefficient (r^2)	>0.99
Limit of Detection (LOD)	0.0017 µg/mL
Lower Limit of Quantification (LLOQ)	0.0035 µg/mL
Intra-day Precision (% RSD)	6.7–12.2%
Inter-day Precision (% RSD)	7.6–11.6%
Intra-day Accuracy	0.4–13.9%
Inter-day Accuracy	0.2–9.3%

Table 2: LC-MS Method Validation Data for Nerolidol Quantification in Rat Plasma^[9]

Parameter	Result
Linearity Range	10–10000 ng/mL
Lower Limit of Quantification (LLOQ)	10 ng/mL
Intra-day Precision (CV)	< 8%
Inter-day Precision (CV)	< 8%
Accuracy (RE)	-6% to 6%

Experimental Protocols

Protocol 1: Quantification of *cis*-Nerolidol in Mouse Plasma using GC-MS[4]

1. Sample Preparation:

- To 100 μ L of mouse plasma, add an internal standard (e.g., farnesol).
- Perform liquid-liquid extraction with an appropriate organic solvent (e.g., n-hexane).
- Evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 6890 series or equivalent.
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
- Carrier Gas: Helium at a constant pressure of 65 kPa.
- Injection Volume: 1 μ L in splitless mode.
- Oven Temperature Program:
 - Initial temperature: 60°C for 1 min.

- Ramp to 220°C at 40°C/min.
- Hold at 220°C for 2 min.
- Mass Spectrometer: Agilent 5977C series or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.

3. Calibration and Quantification:

- Prepare a series of calibration standards of **cis-Nerolidol** in blank plasma.
- Analyze the calibration standards and samples using the optimized GC-MS method.
- Construct a calibration curve by plotting the peak area ratio of **cis-Nerolidol** to the internal standard against the concentration.
- Determine the concentration of **cis-Nerolidol** in the samples from the calibration curve.

Protocol 2: Separation of (S)-cis-Nerolidol using HPLC[8]

1. Sample Preparation:

- Dissolve the sample containing (S)-**cis-Nerolidol** in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent.
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.

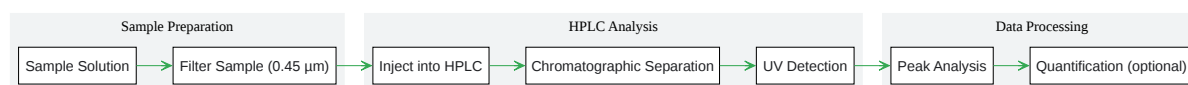
- Flow Rate: 1.0 mL/min.
- Detection: UV at an appropriate wavelength.

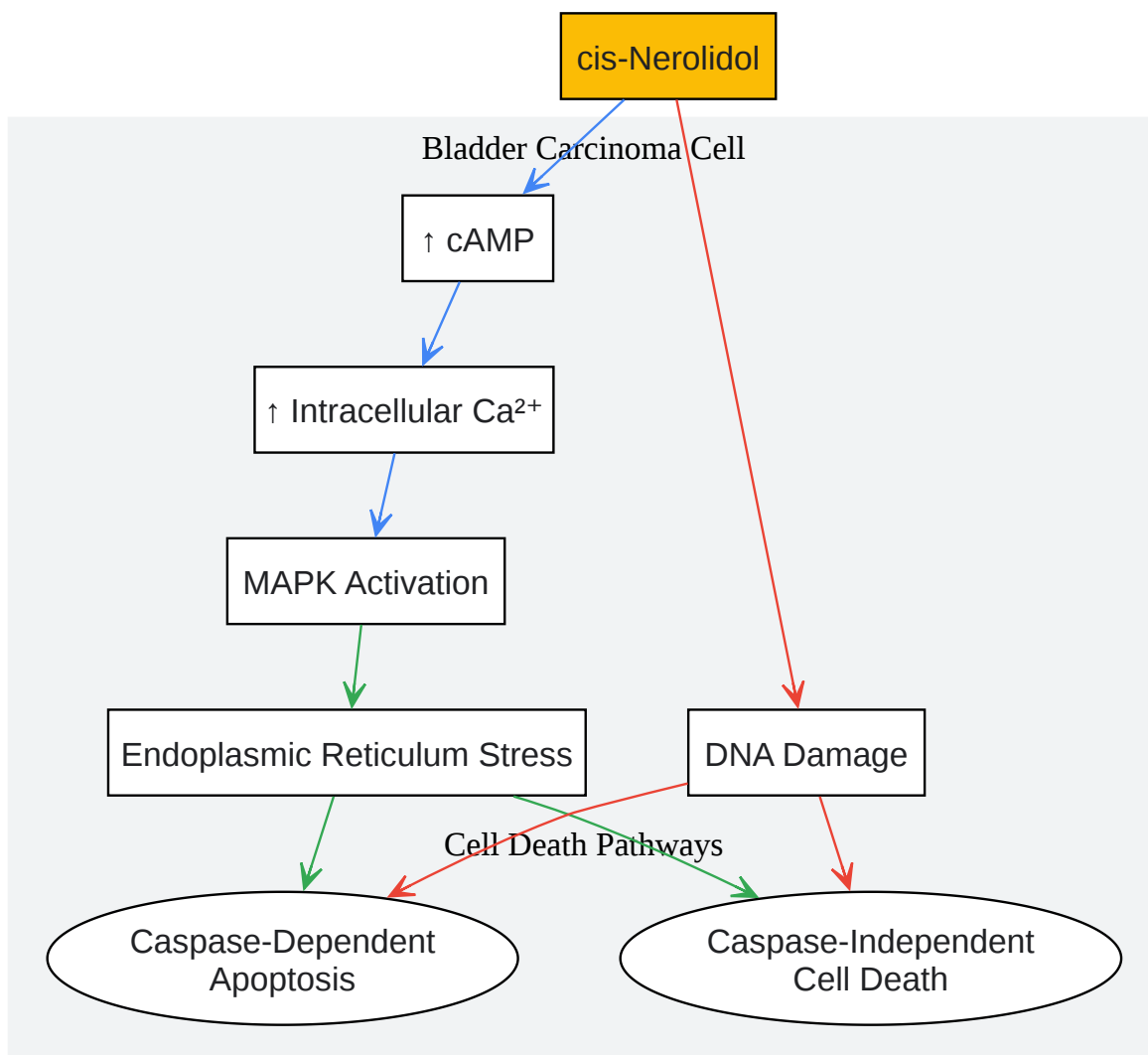
3. Analysis:

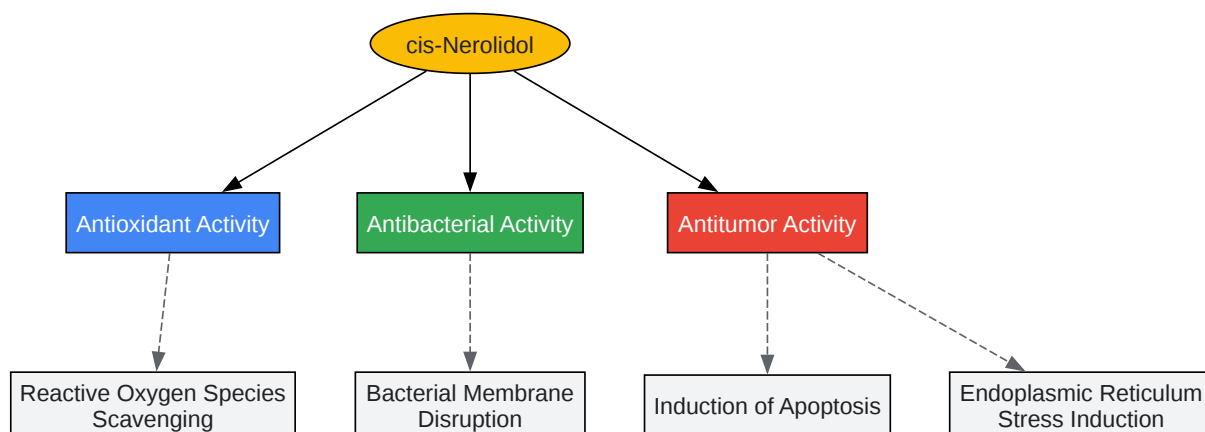
- Inject the prepared sample into the HPLC system.
- Monitor the separation of (S)-**cis-Nerolidol** based on its retention time.
- For quantification, a calibration curve can be prepared using a certified reference standard of (S)-**cis-Nerolidol**.

Visualizations

Experimental Workflow for GC-MS Analysis







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